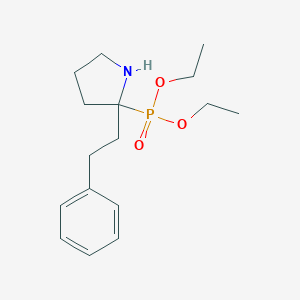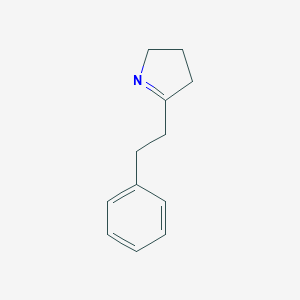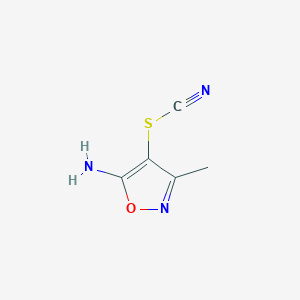
4-(4-Nitrophenyl)morpholin-3-one
Overview
Description
4-(4-Nitrophenyl)morpholin-3-one is a nitro compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 g/mol . It is a yellow solid that has been used as a reagent in the preparation of various morpholine-based pharmaceuticals . This compound has also been studied using techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .
Mechanism of Action
Target of Action
It is known to be used in the preparation of various morpholine based pharmaceuticals .
Mode of Action
It is known to be a nitro compound that has been shown to be magnetic and show an operational chemical formula . More research is needed to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It has been used to synthesize nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer . The synthesis can be done by pegylation, which attaches polyethylene glycol molecules to the molecule’s surface .
Pharmacokinetics
It is known that it is almost insoluble in water, but can be dissolved in organic solvents such as ethanol and dimethylformamide . These properties may impact its bioavailability.
Result of Action
It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Nitrophenyl)morpholin-3-one. It is recommended to store the compound in a sealed container in a dry room temperature environment
Preparation Methods
The synthesis of 4-(4-Nitrophenyl)morpholin-3-one involves the acid-catalyzed selective oxidation of 4-(4-Nitrophenyl)morpholine using sodium chlorite as the sole oxidant . The process begins with the condensation of 4-chloro nitrobenzene and morpholine to obtain 4-(4-Nitrophenyl)morpholine. This intermediate is then oxidized using inexpensive sodium chlorite to achieve a good yield of this compound . The final product, 4-(4-aminophenyl)morpholin-3-one, is obtained by the iron (III)-catalyzed reduction of the nitro group with aqueous hydrazine .
Chemical Reactions Analysis
4-(4-Nitrophenyl)morpholin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and aqueous hydrazine for reduction . The major products formed from these reactions include this compound and 4-(4-aminophenyl)morpholin-3-one .
Scientific Research Applications
4-(4-Nitrophenyl)morpholin-3-one has several scientific research applications. It is used as a reagent in the preparation of morpholine-based pharmaceuticals . Additionally, it has been employed in the synthesis of nanowires, which are thin wires of semiconducting material with a diameter of less than one micrometer . This compound has also been studied using MRI and X-ray crystallography techniques .
Comparison with Similar Compounds
4-(4-Nitrophenyl)morpholin-3-one can be compared with other similar compounds such as 4-(4-aminophenyl)morpholin-3-one and 4-(3-oxo-4-morpholinyl)nitrobenzene . These compounds share similar structural features and are used as intermediates in the synthesis of pharmaceuticals . this compound is unique in its ability to undergo selective oxidation and reduction reactions, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
4-(4-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMGEFWSGOTGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466164 | |
| Record name | 4-(4-nitrophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446292-04-2 | |
| Record name | 4-(4-Nitrophenyl)-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446292-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)-morpholin-3-ON | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446292042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-nitrophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Nitrophenyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the most efficient methods for synthesizing 4-(4-Nitrophenyl)morpholin-3-one?
A1: Recent research highlights a facile and economical approach for preparing this compound. This method involves the acid-catalyzed selective oxidation of 4-(4-Nitrophenyl)morpholine using sodium chlorite as the sole oxidant. [] This method offers an efficient alternative to traditional synthetic routes.
Q2: Can this compound be further modified to create catalysts for specific reactions?
A2: While this compound itself isn't typically used as a catalyst, it serves as a precursor to other valuable compounds. Specifically, its nitro group can be reduced to an amine group, yielding 4-(4-aminophenyl)morpholin-3-one. This derivative is a crucial intermediate in the synthesis of rivaroxaban. Interestingly, gold nanoparticles supported on alumina nanowires have demonstrated remarkable activity and selectivity in catalyzing the hydrogenation of this compound to 4-(4-aminophenyl)morpholin-3-one. [] This catalytic hydrogenation is highly efficient, achieving near 100% selectivity for the desired aromatic amine.
Q3: What factors influence the catalytic hydrogenation of this compound?
A3: Research indicates that the solvent plays a crucial role in the catalytic hydrogenation of this compound. [] Ethanol, in particular, has been shown to enhance both the activity and selectivity of the gold-supported alumina nanowire catalysts. This highlights the importance of optimizing reaction conditions, including solvent selection, to achieve optimal catalytic performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
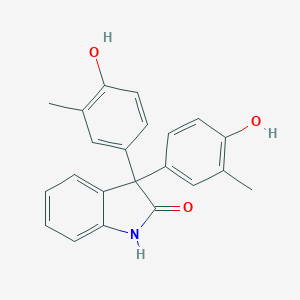


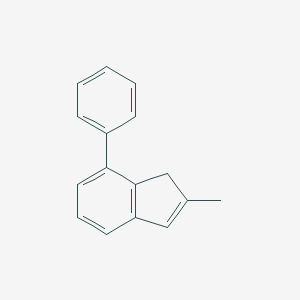
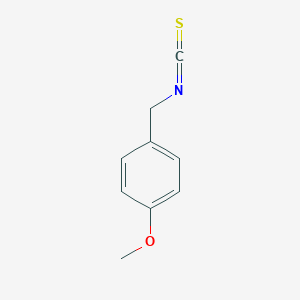
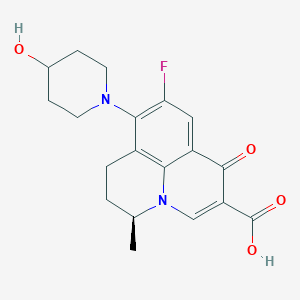

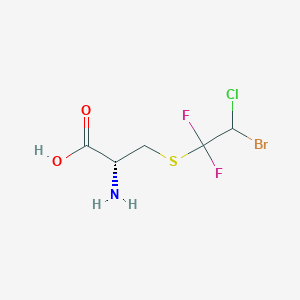
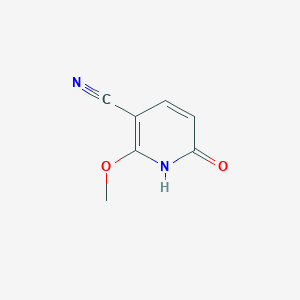
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
